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Compound of Interest

Compound Name: Ethyl quinoline-2-carboxylate

Cat. No.: B1330848 Get Quote

Introduction

Ethyl quinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family, a

class of structures renowned for their broad spectrum of biological activities. Quinoline

derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic

agents with applications including antimalarial, antibacterial, and anticancer treatments.[1]

Understanding the electronic structure, reactivity, and molecular properties of Ethyl quinoline-
2-carboxylate is crucial for the rational design of new drug candidates. Quantum chemical

calculations, particularly those based on Density Functional Theory (DFT), provide a powerful,

non-experimental avenue to elucidate these properties at the atomic level. This guide details

the theoretical framework and computational protocols for analyzing Ethyl quinoline-2-
carboxylate, offering insights into its molecular geometry, vibrational modes, electronic

properties, and reactivity.

Computational Methodology
The theoretical investigation of Ethyl quinoline-2-carboxylate is typically performed using

computational chemistry software such as Gaussian. The methodology involves a multi-step

process beginning with geometry optimization, followed by frequency calculations, and analysis

of molecular orbitals and electrostatic potential.
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A widely accepted and robust protocol for quantum chemical calculations on quinoline

derivatives involves the following steps:[1][2]

Initial Structure Generation: The initial 3D structure of Ethyl quinoline-2-carboxylate is built

using molecular modeling software.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation. This is commonly achieved using Density Functional Theory (DFT), which

offers a good balance between accuracy and computational cost.[3] The Becke's three-

parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-

311++G(d,p), is a standard choice for such organic molecules.[4] The optimization process

continues until the forces on each atom are negligible, and the structure corresponds to a

minimum on the potential energy surface.

Frequency Calculations: Following optimization, vibrational frequency calculations are

performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations

serve two primary purposes: to confirm that the optimized structure is a true energy minimum

(indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and

Raman spectra of the molecule. Calculated frequencies are often scaled by a factor (e.g.,

0.961) to correct for anharmonicity and limitations of the theoretical level.[1]

Molecular Orbital and Electronic Property Analysis: Once a stable geometry is confirmed,

further calculations are performed to analyze the electronic properties. This includes the

determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular

Electrostatic Potential (MEP).[5][6]

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.
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Computational Workflow for Ethyl Quinoline-2-Carboxylate

1. Initial Structure Generation
(Molecular Modeling)

2. Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

3. Frequency Calculation
(Confirmation of Minimum Energy)

4. Property Analysis

Vibrational Spectra (IR/Raman) Frontier Molecular Orbitals
(HOMO, LUMO, Energy Gap) Molecular Electrostatic Potential (MEP)

Final Data and Interpretation

Click to download full resolution via product page

Computational workflow diagram.

Results and Discussion
Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the

atoms in Ethyl quinoline-2-carboxylate. The key structural parameters, including bond

lengths, bond angles, and dihedral angles, can be precisely determined. While specific data for
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the ethyl ester is not readily available in the cited literature, data from the closely related phenyl

quinoline-2-carboxylate, calculated at the B3LYP/6-31G(d) level, provides excellent reference

points.[2] The quinoline ring system is found to be nearly planar, and the carboxylate group's

orientation relative to this ring is a key conformational feature.[2][7]

Parameter Atom Pair/Triplet/Quartet
Typical Calculated Value
(Å or °)

Bond Lengths (Å)

C=O ~1.21

C-O (ester) ~1.35

C-C (quinoline ring) 1.37 - 1.43

C-N (quinoline ring) ~1.32, ~1.38

Bond Angles (°)

O=C-O ~125

C-O-C (ester) ~116

C-N-C (quinoline ring) ~118

Dihedral Angle (°)

C(ring)-C(carbonyl)-O-C(ethyl) ~180 (for planarity)

Note: The values presented are representative for quinoline carboxylate structures and are

based on DFT calculations of similar compounds.[2]

Vibrational Analysis
Vibrational analysis predicts the characteristic frequencies of molecular motions, which

correspond to peaks in IR and Raman spectra. The assignments are made by examining the

potential energy distribution (PED). For quinoline derivatives, key vibrations include the C=O

stretch of the carboxylate group, C-H stretches of the aromatic rings, and various ring

stretching and bending modes.[1][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/2073-4352/5/1/100
https://www.mdpi.com/2073-4352/5/1/100
https://www.researchgate.net/publication/51137545_Ethyl_2-methyl-4-phenyl-quinoline-3-carboxyl-ate
https://www.mdpi.com/2073-4352/5/1/100
https://pmc.ncbi.nlm.nih.gov/articles/PMC8319014/
https://www.researchgate.net/publication/276440907_Vibrational_spectroscopic_studies_and_molecular_docking_study_of_2-E-2-phenylethenylquinoline-5-carboxylic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode
Calculated Frequency
Range (cm⁻¹, scaled)

Description

C-H Stretching (Aromatic) 3000 - 3100
Stretching of C-H bonds on the

quinoline ring.[8]

C-H Stretching (Aliphatic) 2900 - 3000
Stretching of C-H bonds on the

ethyl group.

C=O Stretching (Ester) 1700 - 1750
Strong, characteristic carbonyl

group stretch.[8]

C=C/C=N Stretching (Ring) 1400 - 1650
Aromatic ring skeletal

vibrations.[9]

C-O Stretching (Ester) 1200 - 1300
Stretching of the ester C-O

bonds.[9]

C-H Bending (In-plane) 1000 - 1300
Bending motions of C-H bonds

within the plane.

C-H Bending (Out-of-plane) 750 - 900
Bending motions of C-H bonds

out of the plane.

Note: These frequency ranges are typical for quinoline derivatives as determined by DFT

calculations.[1][10]

Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical

reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a

molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy

gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and

reactivity; a smaller gap suggests higher reactivity.[6] For quinoline derivatives, the HOMO is

typically distributed over the quinoline ring system, while the LUMO may be localized on the

ring and the electron-withdrawing carboxylate group.[2]
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Parameter
Typical Calculated Value
(eV)

Significance

EHOMO -6.0 to -7.0
Indicates electron-donating

capacity.

ELUMO -1.5 to -2.5
Indicates electron-accepting

capacity.

Energy Gap (ΔE) 4.0 to 5.0
Relates to chemical reactivity

and kinetic stability.[6]

Ionization Potential (I ≈ -

EHOMO)
6.0 to 7.0

Energy required to remove an

electron.

Electron Affinity (A ≈ -ELUMO) 1.5 to 2.5
Energy released upon gaining

an electron.

Note: Values are representative based on DFT studies of similar quinoline carboxylate

structures.[2][6]

Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around a molecule, providing a

visual guide to its reactive sites. It is plotted on the molecule's electron density surface, with

different colors representing varying potential values.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are

susceptible to electrophilic attack. In Ethyl quinoline-2-carboxylate, these are expected

around the carbonyl oxygen and the nitrogen atom of the quinoline ring.[5]

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are

favorable for nucleophilic attack. These are typically found around the hydrogen atoms.[5]

The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding,

which are fundamental to drug-receptor binding. The negative potential sites on the carbonyl

oxygen and quinoline nitrogen suggest their role as hydrogen bond acceptors.
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Conclusion
Quantum chemical calculations provide a detailed and predictive understanding of the

molecular characteristics of Ethyl quinoline-2-carboxylate. Through DFT methods, it is

possible to determine its stable geometry, predict its vibrational spectra, and analyze its

electronic properties and reactivity through frontier molecular orbital and molecular electrostatic

potential analyses. This theoretical data is indispensable for researchers in medicinal chemistry

and drug development, offering a rational basis for designing novel quinoline-based therapeutic

agents with enhanced efficacy and specific biological targets. The computational protocols and

representative data presented in this guide serve as a comprehensive resource for the

theoretical investigation of this important molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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quinoline-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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